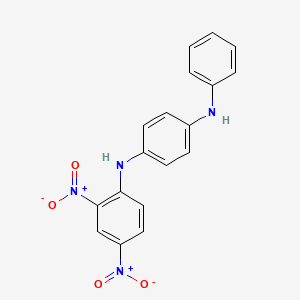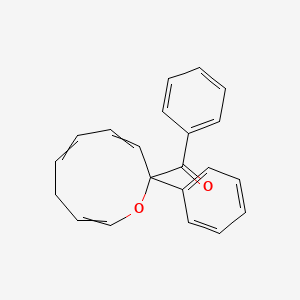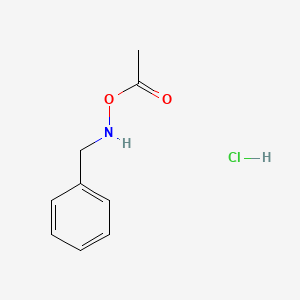![molecular formula C12H10S2 B14315254 1,4-Dihydronaphtho[2,3-d][1,2]dithiine CAS No. 112032-38-9](/img/structure/B14315254.png)
1,4-Dihydronaphtho[2,3-d][1,2]dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydronaphtho[2,3-d][1,2]dithiine is an organosulfur compound with a unique bicyclic structure. This compound is part of the dithiin family, characterized by the presence of sulfur atoms within a heterocyclic framework. The compound’s structure and properties make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydronaphtho[2,3-d][1,2]dithiine can be synthesized through several methods. One common approach involves the condensation of α-mercaptocarbonyl compounds. For instance, the acetal HSCH₂CH(OEt)₂ can be heated to form the parent 1,4-dithiin . Another method involves the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosulfur compound synthesis apply. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydronaphtho[2,3-d][1,2]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: Reduction reactions can cleave the sulfur-heterocycle to reveal a versatile C2-synthon.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Radical cations and other oxidized derivatives.
Reduction: Cleaved sulfur-heterocycle products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dihydronaphtho[2,3-d][1,2]dithiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dihydronaphtho[2,3-d][1,2]dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of radical cations and other reactive intermediates, which can then participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2-Dithiane: Another isomer of dithiane, known for its disulfide structure.
1,3-Dithiane: Commonly used as a carbonyl protecting group and in umpolung reactions.
1,4-Dithiane: Similar to 1,4-Dihydronaphtho[2,3-d][1,2]dithiine but with a simpler structure.
Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other dithianes. Its ability to form complex molecular architectures makes it particularly valuable in synthetic chemistry .
Properties
CAS No. |
112032-38-9 |
|---|---|
Molecular Formula |
C12H10S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
1,4-dihydrobenzo[g][2,3]benzodithiine |
InChI |
InChI=1S/C12H10S2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2 |
InChI Key |
WPYRVPHJAHYIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)





![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)



